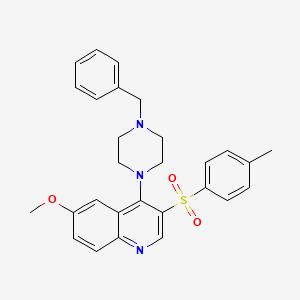

4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline

Description

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by a benzyl-substituted piperazine ring at the 4-position, a methoxy group at the 6-position, and a 4-methylbenzenesulfonyl (tosyl) group at the 3-position of the quinoline core. Its molecular formula is C₃₄H₃₄N₄O₃S, with a molecular weight of 602.73 g/mol. For example, describes a one-pot three-component synthesis of a structurally related quinoline derivative, highlighting the feasibility of modular approaches for such scaffolds .

The benzylpiperazine moiety is a common pharmacophore in medicinal chemistry, often associated with receptor-binding interactions, while the tosyl group may enhance solubility or stability. The methoxy substituent at the 6-position likely influences electronic properties and steric interactions.

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-21-8-11-24(12-9-21)35(32,33)27-19-29-26-13-10-23(34-2)18-25(26)28(27)31-16-14-30(15-17-31)20-22-6-4-3-5-7-22/h3-13,18-19H,14-17,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZFFMJLTQLVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a benzyl halide in the presence of a base.

Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and a base such as pyridine to introduce the tosyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the quinoline ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential antimicrobial and antiviral properties, showing activity against certain bacterial and viral strains.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Pharmacological and Physicochemical Properties

- Piperazine Substitutions: Benzylpiperazine (target compound): The benzyl group may enhance lipophilicity and CNS penetration compared to 4-fluorophenyl () or 2,5-dimethylphenyl () variants .

Sulfonyl vs. Carbonyl Groups :

- Core Heterocycle: Quinoline (target compound) vs. cinnoline (): Quinoline’s planar structure favors intercalation or π-π stacking in biological targets, whereas cinnoline’s reduced aromaticity may alter pharmacokinetics .

Research Implications and Gaps

- Fluorinated analogues () may offer enhanced selectivity .

- Synthetic Challenges : Multi-step synthesis may be required due to the steric hindrance of the benzylpiperazine and tosyl groups, as seen in ’s oxidative dehydrogenation approach .

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a quinoline derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential as a drug candidate.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinoline core, a methoxy group, and a sulfonyl group, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many quinoline derivatives function as inhibitors of key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Anticonvulsant Properties : Some studies have demonstrated that related compounds possess anticonvulsant activity, potentially through modulation of GABAergic neurotransmission or sodium channel blockade .

Anticholinesterase Activity

The compound has been evaluated for its ability to inhibit AChE and BuChE. In vitro assays have shown promising results:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 5.90 ± 0.07 | 6.76 ± 0.04 |

These values suggest that the compound may be effective in enhancing cholinergic neurotransmission, making it a candidate for further studies in neurodegenerative diseases .

Anticonvulsant Activity

In animal models, the compound's anticonvulsant properties were assessed using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test. The results indicated significant protection against seizures:

| Test Type | ED50 (mg/kg) | Protective Index |

|---|---|---|

| MES | 17.3 | >300 |

| PTZ | 24 | >12 |

These findings highlight the compound's potential as an anticonvulsant agent with a favorable safety profile compared to existing therapies .

Study on Alzheimer's Disease Models

In a study focusing on Alzheimer's disease models, the compound was administered to transgenic mice exhibiting cognitive deficits. The results showed improvements in memory retention and cognitive function correlated with AChE inhibition. Behavioral tests indicated that treated animals performed significantly better than controls .

Evaluation in Epilepsy Models

Another investigation involved the use of the compound in various epilepsy models. The results demonstrated a dose-dependent reduction in seizure frequency and duration, suggesting that it may modulate excitatory neurotransmission effectively .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.